molecular formula C8H16ClN3O3 B13577250 N'-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride

N'-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride

Cat. No.: B13577250
M. Wt: 237.68 g/mol
InChI Key: JTGSRUKFWWHJQE-UHFFFAOYSA-N
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Description

N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazide. The final step involves the conversion of the carbohydrazide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride.

    Ethyl pyrrolidine-2-carboxylate: Another derivative with similar structural features.

    Pyrrolidine-2,5-dione: A related compound with different functional groups.

Uniqueness

N’-(ethoxycarbonyl)pyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16ClN3O3

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl N-(pyrrolidine-2-carbonylamino)carbamate;hydrochloride

InChI

InChI=1S/C8H15N3O3.ClH/c1-2-14-8(13)11-10-7(12)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H

InChI Key

JTGSRUKFWWHJQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1CCCN1.Cl

Origin of Product

United States

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